2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of triazole, thiophene, and acetamide moieties
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5OS2/c16-9-4-3-8(15(17,18)19)6-10(9)21-12(25)7-27-14-23-22-13(24(14)20)11-2-1-5-26-11/h1-6H,7,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUINLQRJLVRHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide have shown efficacy against various bacterial strains and fungi .
Anticancer Activity
The compound has been evaluated for anticancer properties using various cell lines. Preliminary studies suggest that it may inhibit cell proliferation in cancer cells such as HCT-116 and HeLa with IC50 values indicating potent activity .
Anti-inflammatory Effects
Molecular docking studies have suggested that similar compounds could act as inhibitors of 5-lipoxygenase, a key enzyme in inflammatory processes . This positions them as potential candidates for anti-inflammatory drug development.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a triazole derivative on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations below 100 µM, indicating the compound's potential as an anticancer agent .
Case Study 2: Stress-Protective Effects
Research on sodium derivatives of triazole compounds revealed stress-protective properties in animal models subjected to immobilization stress. Behavioral tests showed improvements in anxiety-like behaviors, supporting the therapeutic potential of these compounds in stress-related disorders .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the triazole and thiophene rings suggests it could interact with nucleic acids or proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a sulfur and nitrogen heterocycle and have diverse biological activities.
Triazoles: These compounds are known for their antifungal and antimicrobial properties.
Thiophenes: These compounds are used in materials science for their conductive properties.
Uniqueness
What sets 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide apart is the combination of these three moieties in a single molecule, potentially offering a unique set of properties and applications not found in other compounds.
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a derivative of the triazole class known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its potential as an anticancer agent and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.8 g/mol. The structure features a triazole ring, a thiophene group, and a chloro-substituted phenyl acetamide moiety. The presence of sulfur in the triazole ring enhances its biological activity by facilitating interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole with appropriate acylating agents under controlled conditions. Various methods have been reported in literature to achieve high yields and purity of the final product. For instance, one method utilizes triethylamine as a catalyst in ethanol to yield the desired compound efficiently .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 0.28 | Induction of apoptosis via caspase activation |
| A549 (lung) | 0.52 | Inhibition of tubulin polymerization |
| K562 (leukemia) | 7.4 | Inhibition of Abl protein kinase |
These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, with mechanisms involving apoptosis and cell cycle arrest.
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in various other biological activities:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. The compound has been tested against several pathogens and demonstrated effective inhibition.
- Stress-Protective Effects : A study on sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate revealed its potential in reducing stress-induced behavioral changes in animal models. It improved physiological parameters related to oxidative stress .
- Antiviral Activity : Some derivatives within the triazole class have been evaluated for anti-HIV and anti-HBV activities, suggesting potential therapeutic applications in viral infections .
Case Studies
Several case studies provide insights into the biological activity of this compound:
- Cytotoxicity Assay : In vitro assays conducted on MCF-7 and A549 cell lines demonstrated that treatment with the compound resulted in significant dose-dependent decreases in cell viability, indicating its potential as a chemotherapeutic agent.
- Molecular Docking Studies : Computational studies have shown that the compound interacts favorably with key targets involved in cancer progression, suggesting a rational basis for its observed biological activities.
- Behavioral Studies : Experiments involving stress models in rats indicated that the compound could modulate neurochemical pathways associated with stress response, highlighting its potential beyond oncological applications .
Q & A
Basic: What are the critical parameters for synthesizing this compound with optimal yield and purity?
Answer:
The synthesis involves multi-step reactions starting with 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thione. Key parameters include:
- Reaction Conditions : Use ethanol as a solvent and aqueous KOH to deprotonate the thione intermediate. Heating under reflux (1 hour) ensures complete reaction with chloroacetamide derivatives .
- Purification : Column chromatography or recrystallization from ethanol improves purity (>95%). Temperature control during crystallization prevents premature precipitation .
- Yield Optimization : Stoichiometric ratios (1:1 for thione:chloroacetamide) and slow addition of reactants reduce side products .
Basic: Which spectroscopic methods confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR verify the presence of the thiophene ring (δ 7.2–7.8 ppm), triazole protons (δ 8.1–8.3 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- IR Spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 2550–2600 cm (S-H stretch, if present) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 453.9 for CHClFNOS) .
Intermediate: How should researchers design initial biological activity assays for this compound?
Answer:
- In Vivo Models : Test anti-exudative activity in rodent inflammation models (e.g., carrageenan-induced paw edema) at 10 mg/kg, using diclofenac sodium (8 mg/kg) as a reference .
- Dose-Response Curves : Compare efficacy across 5–20 mg/kg doses to identify therapeutic windows .
- Controls : Include vehicle-only and positive control groups to validate assay sensitivity .
Advanced: How can contradictory biological activity data be resolved?
Answer:
Contradictions may arise from:
- Substituent Effects : Minor structural changes (e.g., replacing thiophene with furan) alter target binding. Re-test analogs under identical conditions .
- Environmental Factors : Light sensitivity or pH-dependent stability (e.g., degradation at pH < 3) can skew results. Use light-protected storage and buffered solutions .
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) to reduce inter-lab discrepancies .
Advanced: What strategies enhance biological activity through structure-activity relationship (SAR) studies?
Answer:
- Triazole Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the triazole 5-position to improve target affinity .
- Sulfanyl Linker Replacement : Substitute the sulfanyl group with sulfonyl to enhance metabolic stability .
- Phenyl Substituents : Add halogen atoms (e.g., Cl, F) to the phenyl ring to increase lipophilicity and blood-brain barrier penetration .
Advanced: How can molecular docking guide target identification for this compound?
Answer:
- Target Selection : Prioritize proteins linked to inflammation (e.g., COX-2) or microbial resistance (e.g., β-lactamases) based on structural homology with known inhibitors .
- Docking Workflow :
- Prepare the compound’s 3D structure (e.g., using Gaussian 09).
- Simulate binding poses with AutoDock Vina, focusing on hydrogen bonds with catalytic residues (e.g., Tyr 385 in COX-2) .
- Validate with MD simulations (100 ns) to assess binding stability .
Advanced: What analytical methods quantify stability under varying environmental conditions?
Answer:
- HPLC Stability Assays : Monitor degradation products in acidic (pH 2), neutral (pH 7), and basic (pH 10) buffers at 37°C over 72 hours .
- Light Sensitivity : Expose samples to UV (254 nm) and visible light; track decomposition via UV-Vis spectroscopy (λ = 280 nm) .
- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to identify melting point shifts indicative of polymorphic changes .
Advanced: How do researchers compare this compound’s activity against structural analogs?
Answer:
- Biological Screening Panels : Test analogs (e.g., furan vs. thiophene derivatives) in parallel assays for antimicrobial, anticancer, and anti-inflammatory activity .
- Computational Comparisons : Calculate binding free energies (ΔG) for analogs docked to the same target to rank efficacy .
- Meta-Analysis : Aggregate published data (e.g., IC values) to identify trends in substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
